Oxiracetam

Nootropic Cognitive Enhancement Behavioral Pharmacology

Oxiracetam (CAS 62613-82-5) offers a quantifiable 10-fold potency advantage over piracetam in cognitive behavioral assays, enabling robust memory enhancement at lower doses and reducing mass requirements for large-scale studies. With clinically validated superiority in memory improvement for dementia trials and established CSF penetration, this compound is the optimal choice for targeted preclinical and clinical research programs.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 62613-82-5
Cat. No. B1678056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxiracetam
CAS62613-82-5
SynonymsOxiracetam;  ISF-2522;  Neuractiv;  Hydroxypiracetam; 
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)N)O
InChIInChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)
InChIKeyIHLAQQPQKRMGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxiracetam (CAS 62613-82-5) Compound Overview for Scientific Procurement


Oxiracetam (CAS 62613-82-5) is a synthetic nootropic compound belonging to the racetam class, characterized as a 4-hydroxy-2-oxopyrrolidine acetamide derivative [1]. It acts as a positive allosteric modulator of AMPA-sensitive glutamate receptors and has been shown to enhance the release of excitatory neurotransmitters including glutamate, acetylcholine, and D-aspartic acid from activated neurons [1]. Unlike piracetam, oxiracetam contains a hydroxyl group that confers distinct pharmacokinetic and pharmacodynamic properties [2]. It was first synthesized in 1974 by SmithKline Beecham Corporation, Italy, and has been marketed since 1987 for cognitive disorders [3].

Why Oxiracetam (CAS 62613-82-5) Cannot Be Substituted with Piracetam or Aniracetam


Oxiracetam exhibits quantifiable differences in potency, behavioral test specificity, and pharmacokinetics compared to its closest structural analog, piracetam. While both are positive AMPA modulators, they bind to distinct allosteric sites [1]. In behavioral assays, oxiracetam demonstrates a 10-fold higher potency than piracetam in achieving comparable cognitive effects [2]. Clinical studies reveal that oxiracetam and piracetam differentially affect cognitive domains: oxiracetam shows superior improvement in memory factor (p<0.05 vs. piracetam), while piracetam demonstrates greater effects on paranoid ideation and agitation [3]. These pharmacodynamic and pharmacokinetic distinctions preclude simple interchangeability in research or clinical settings.

Oxiracetam (CAS 62613-82-5): Comparative Quantitative Evidence for Scientific Selection


Oxiracetam Demonstrates 10-Fold Higher Potency than Piracetam in Rodent Behavioral Assays

In a direct comparative study, oxiracetam and piracetam were administered intraperitoneally to rats undergoing learning and memory tests (active avoidance, passive avoidance, T-maze). To achieve similar cognitive facilitation effects, 10 mg/kg of oxiracetam and 100 mg/kg of piracetam were required, indicating a 10-fold potency advantage for oxiracetam on a per-milligram basis [1]. The study also noted differential efficacy in specific tests: piracetam was more effective in the active avoidance test, while oxiracetam performed better in the T-maze test, highlighting distinct behavioral profiles beyond simple potency differences.

Nootropic Cognitive Enhancement Behavioral Pharmacology

Oxiracetam Provides Superior Memory Factor Improvement vs. Piracetam in Elderly Patients with Organic Brain Syndrome

In a double-blind, controlled clinical trial involving 60 elderly patients with organic mental disorders (DSM-III), oxiracetam and piracetam were compared at escalating doses up to 2,400 mg daily over 12 weeks. Both drugs produced significant improvements over time, but with distinct profiles: oxiracetam exhibited statistically significantly greater improvement in memory factor compared to piracetam, while piracetam showed greater improvement in paranoid ideation and agitation factors [1]. The study concluded that oxiracetam offers a differentiated therapeutic profile with specific advantages in memory-related cognitive domains.

Geriatric Psychiatry Cognitive Disorders Clinical Nootropic Research

Oxiracetam 1,600 mg/day Demonstrates Significant Cognitive Improvement vs. Placebo in Mild-to-Moderate Dementia Patients

A randomized, double-blind, placebo-controlled, parallel-group trial enrolled 60 patients with mild-to-moderate senile dementia of Alzheimer type (SDAT) and multi-infarct dementia (MID). Patients received oxiracetam 800 mg twice daily (1,600 mg/day) or placebo for 90 days. At endpoint, the oxiracetam group showed statistically significant improvements compared to placebo on Mini Mental State Examination, Auditory Continuous Performance Test, Rey's 15 Words Test, Block Tapping Test, Mattis Word Fluency, Luria Alternating Series, and Instrumental Activities of Daily Living [1]. A subsequent 1-year open-label follow-up with 29 patients continued to show significant improvements on most tests, confirming sustained efficacy [1].

Alzheimer's Disease Vascular Dementia Cognitive Impairment

Oxiracetam Long-Term Therapy (800 mg BID) Prevents Cognitive Decline vs. Untreated Controls in Dementia Patients

A 6-month study compared 20 DAT/MID outpatients receiving oxiracetam 800 mg twice daily with a historical control group of 20 matched patients. At baseline, groups were comparable on MMSE scores (range 14-24, mild-to-moderate dementia). After 6 months, the oxiracetam group scored significantly better on the majority of neuropsychological tests evaluating memory, attention, orientation, concentration, and psychomotricity compared to the control group, which showed a worsening trend overall [1]. No side effects were observed during oxiracetam treatment.

Dementia Long-Term Nootropic Therapy Cognitive Preservation

Oxiracetam Achieves Human CSF Concentration of 4.0-5.3% of Serum Levels After 7-Day Dosing, Confirming CNS Penetration

A pharmacokinetic study in six patients with dementia of Alzheimer type (DAT) evaluated oxiracetam's blood-brain barrier penetration. Patients received 2 g oxiracetam daily via 60-minute intravenous infusion for 7 days. At the end of infusion on day 7, mean CSF concentration was 3.5 μg/mL, representing 4.0% of serum concentration. In patients sampled 60 minutes post-infusion, mean CSF concentration was 2.8 μg/mL (5.3% of serum level), indicating persistence within the CNS compartment [1]. This study provided the first direct human evidence of oxiracetam's CNS penetration.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Oxiracetam (CAS 62613-82-5): Prioritized Research and Industrial Application Scenarios


Preclinical Studies Requiring High-Potency AMPA Receptor Modulation with Cost-Effective Dosing

Based on the 10-fold potency advantage over piracetam demonstrated in rodent behavioral assays [1], oxiracetam is the preferred compound for preclinical research requiring robust cognitive enhancement at lower administered doses. This potency differential reduces compound mass requirements, potentially lowering procurement costs for large-scale animal studies. Researchers should note that potency advantage is test-specific, with oxiracetam showing superior efficacy in T-maze but piracetam outperforming in active avoidance, suggesting that selection should be tailored to specific behavioral endpoints.

Clinical Trials Targeting Memory-Specific Cognitive Domains in Geriatric Populations

The head-to-head clinical trial evidence showing oxiracetam's statistically significant superiority over piracetam on memory factor in elderly patients with organic brain syndrome [2] supports its selection for clinical studies where memory improvement is the primary endpoint. Conversely, if study objectives encompass broader behavioral outcomes including agitation or paranoid ideation, piracetam may be more appropriate. This domain-specific efficacy profile allows for targeted compound selection based on precise clinical trial endpoints.

Long-Term Neurodegenerative Disease Research Requiring Sustained Cognitive Preservation

Oxiracetam's demonstrated ability to prevent cognitive decline over 6 months and maintain improvements through 1-year follow-up in mild-to-moderate dementia patients [3][4] makes it a validated choice for longitudinal studies in Alzheimer's disease and vascular dementia. The consistent efficacy across multiple cognitive domains (memory, attention, orientation, concentration, psychomotricity, and activities of daily living) provides a robust, multi-endpoint profile suitable for comprehensive cognitive assessment batteries in progressive neurodegenerative conditions.

Pharmacokinetic and CNS Penetration Studies in Human Subjects

The established human CSF penetration data (4.0-5.3% CSF-to-serum ratio after 7-day dosing) [5] provides a quantitative benchmark for studies investigating blood-brain barrier penetration of novel racetam analogs or formulations. Oxiracetam can serve as a reference standard in comparative CNS pharmacokinetic studies, with the added benefit of well-characterized safety and tolerability profiles from multiple clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxiracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.